Carbamic acid, (4-methyl-2-thiazolyl)-, 2-chloroethyl ester (9CI)
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Overview
Description
Carbamic acid, (4-methyl-2-thiazolyl)-, 2-chloroethyl ester (9CI) is an organic compound that belongs to the class of carbamates It features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (4-methyl-2-thiazolyl)-, 2-chloroethyl ester (9CI) typically involves the reaction of 2-chloroethyl isocyanate with 4-methyl-1,3-thiazol-2-amine. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (4-methyl-2-thiazolyl)-, 2-chloroethyl ester (9CI) can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation: The thiazole ring can be oxidized under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Hydrolysis: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, nitriles, or thiols.
Oxidation: Oxidized thiazole derivatives.
Hydrolysis: 4-methyl-1,3-thiazol-2-amine and 2-chloroethanol.
Scientific Research Applications
Carbamic acid, (4-methyl-2-thiazolyl)-, 2-chloroethyl ester (9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Carbamic acid, (4-methyl-2-thiazolyl)-, 2-chloroethyl ester (9CI) involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit acetylcholinesterase, resulting in the accumulation of acetylcholine and subsequent disruption of neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, (4-methyl-2-thiazolyl)-, 2-chloroethyl ester (9CI): shares structural similarities with other thiazole-containing carbamates, such as:
Uniqueness
The presence of the 4-methyl group on the thiazole ring distinguishes Carbamic acid, (4-methyl-2-thiazolyl)-, 2-chloroethyl ester (9CI) from its analogs. This substitution can influence the compound’s reactivity, biological activity, and overall properties, making it unique among similar compounds.
Properties
IUPAC Name |
2-chloroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S/c1-5-4-13-6(9-5)10-7(11)12-3-2-8/h4H,2-3H2,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRSZBFQTDEZNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)OCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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